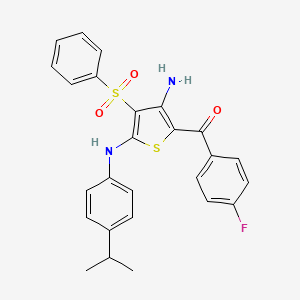

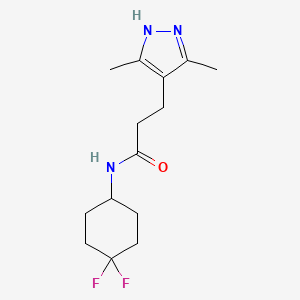

(3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone" is a complex organic molecule that appears to be related to various research efforts in synthesizing novel compounds with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the formation of intermediates using techniques such as the Gewald synthesis, as seen in the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . This intermediate is then further reacted with other chemical entities like 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Similarly, the synthesis of central nervous system depressants involves the creation of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, indicating the versatility of arylmethanones in medicinal chemistry . The synthesis of antiestrogenic compounds also involves acylation and Grignard reactions, as demonstrated in the creation of dihydronaphthalene isomers .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques help establish the identity and purity of the synthesized compounds. The structure-activity relationships are also explored to understand how different substitutions on the molecular scaffold affect biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and require careful control of reaction conditions. For instance, the Vilsmeier-Haack reaction is used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . The Grignard reaction is another critical step in the synthesis of certain compounds, indicating the use of organometallic reagents in the formation of carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not directly discussed in the provided papers. However, the antimicrobial and antiestrogenic activities of related compounds suggest that they interact with biological systems, which is indicative of their solubility, stability, and overall physicochemical profile . The central nervous system depressant activity of some compounds also implies that they can cross the blood-brain barrier, which is a significant physical property for drugs targeting the central nervous system .

Case Studies

The papers provide case studies of the synthesized compounds' biological activities. For instance, certain Schiff bases showed excellent antimicrobial activity . Compounds with central nervous system depressant activity were evaluated for their potential anticonvulsant properties and low acute toxicity, with some showing antipsychotic effects . The antiestrogenic activity of a synthesized compound was demonstrated in vivo in rats and mice, and in vitro binding studies indicated a high binding affinity to estrogen receptors .

科学的研究の応用

Synthetic Methodologies and Structural Characterizations

Catalyst- and Solvent-Free Synthesis : The synthesis of related thiophene derivatives, such as (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, through catalyst- and solvent-free conditions highlights innovative approaches in organic synthesis, emphasizing the importance of eco-friendly and efficient methods in chemical research (Moreno-Fuquen et al., 2019).

Anticancer Activity : A study on a thiophene heterocyclic compound, similar in structure to the one , demonstrated its in vitro anticancer activity against human colon cancer cells through p53-dependent induction of apoptosis, suggesting the potential therapeutic applications of thiophene derivatives in cancer treatment (Liao et al., 2017).

DFT and Docking Studies : Density functional theory (DFT) and docking studies on related compounds provide insights into their molecular structures and interactions, aiding in the design of molecules with desired properties, such as antibacterial activity. These studies are crucial for understanding the reactivity and biological efficacy of thiophene derivatives (Shahana & Yardily, 2020).

Biological Activities and Applications

Herbicidal and Insecticidal Activities : The synthesis of N-phenylpyrazolyl aryl methanones derivatives, incorporating thiophene units, showed promising herbicidal and insecticidal activities, indicating the potential of thiophene derivatives in agricultural applications (Wang et al., 2015).

Antitumor Activity : Another study synthesized 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and reported its significant inhibition on the proliferation of various cancer cell lines, further underscoring the potential of thiophene derivatives in developing anticancer agents (Tang & Fu, 2018).

Antimicrobial Activity : The synthesis and evaluation of novel Schiff bases from thiophene derivatives demonstrated their antimicrobial potential, suggesting applications in the development of new antimicrobial agents (Puthran et al., 2019).

特性

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(4-propan-2-ylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O3S2/c1-16(2)17-10-14-20(15-11-17)29-26-25(34(31,32)21-6-4-3-5-7-21)22(28)24(33-26)23(30)18-8-12-19(27)13-9-18/h3-16,29H,28H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBWUEMTVHNQSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone](/img/structure/B3017665.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B3017678.png)

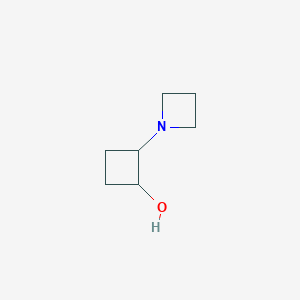

![2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol](/img/structure/B3017681.png)

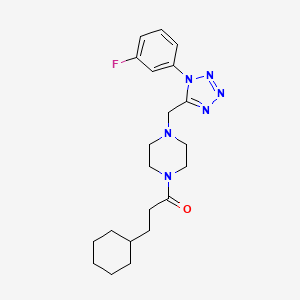

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3017682.png)

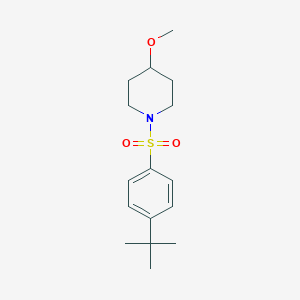

![N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B3017687.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B3017688.png)